3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester
Description
The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester belongs to the 1,4-dihydropyridine (DHP) class, widely studied for their pharmacological properties, particularly as calcium channel blockers. Key structural features include:
- 1,4-Dihydropyridine core: Facilitates redox activity and interaction with L-type calcium channels.
- 3-Nitrophenyl group at position 4: Enhances electron-withdrawing effects, stabilizing the DHP ring and influencing receptor binding .
- Ester groups: The 5-(2-(2-propenyloxy)ethyl) and 3-(2-propoxyethyl) esters contribute to lipophilicity and metabolic stability .
Properties
CAS No. |
85387-16-2 |
|---|---|
Molecular Formula |
C25H32N2O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3 |
InChI Key |
CIRHYDJLUFGXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO |
Origin of Product |
United States |
Preparation Methods
Overview of the Molecular Structure Relevant to Synthesis
- The compound features a 1,4-dihydropyridine ring substituted at positions 2, 3, 4, 5, and 6.
- Substituents include:
- Hydroxymethyl group at position 2
- Methyl group at position 6
- 3-nitrophenyl group at position 4
- Ester groups at positions 3 and 5 with complex alkoxyethyl substituents (2-propoxyethyl and 2-(2-propenyloxy)ethyl esters)
The synthetic challenge lies in the selective functionalization of the pyridine ring and the construction of asymmetrical ester groups.
Preparation Methods Analysis
General Synthetic Strategy for 1,4-Dihydropyridine Derivatives
The synthesis of 1,4-dihydropyridine derivatives, especially asymmetrical esters such as the target compound, typically involves:
- Hantzsch-type multi-component condensation reactions : Combining aldehydes, β-ketoesters, and ammonia or amines to form the dihydropyridine ring.
- Selective esterification or transesterification to introduce different ester groups at the 3 and 5 positions.
- Functional group transformations to install substituents such as hydroxymethyl and nitrophenyl groups.
A key reference patent (WO2000047560A2) describes a process for preparing asymmetrical 1,4-dihydropyridine-dicarboxylic acid esters which is highly relevant to the compound .
Specific Preparation Steps for the Target Compound
Step 1: Formation of the 1,4-Dihydropyridine Core
- The core 1,4-dihydropyridine ring is synthesized by condensation of:
- A suitable aldehyde bearing the 3-nitrophenyl substituent.
- β-ketoesters or their derivatives that will later form the ester groups.
- Ammonia or ammonium salts as nitrogen sources.
Step 3: Asymmetrical Esterification
- The 3 and 5 positions of the pyridine ring are esterified with different alkoxyethyl groups.
This is achieved by selective esterification or transesterification using:
- 2-(2-propenyloxy)ethyl alcohol for the 5-position ester.
- 2-propoxyethyl alcohol for the 3-position ester.
The selective esterification is controlled by reaction conditions such as temperature, catalysts, and stoichiometry to avoid symmetrical diesters.
Step 4: Purification and Characterization
- The final compound is purified by chromatographic methods or recrystallization.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Core ring formation | 3-nitrobenzaldehyde, methyl-substituted β-ketoester, ammonia | Formation of 1,4-dihydropyridine core | Multi-component Hantzsch condensation |
| 2. Hydroxymethyl introduction | Formaldehyde or hydroxymethylation reagents | Install hydroxymethyl group at position 2 | Can be pre- or post-condensation |
| 3. Asymmetrical esterification | 2-(2-propenyloxy)ethanol, 2-propoxyethanol, acid or base catalyst | Selective esterification at positions 3 and 5 | Control of reaction conditions critical |
| 4. Purification | Chromatography, recrystallization | Obtain pure compound | Confirmed by spectroscopic methods |
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The propenyloxy and propoxyethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential in drug development due to its structural features that may interact with biological systems effectively.
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the functional groups can enhance the selectivity and potency of these compounds against tumor cells .
- Antimicrobial Properties : The presence of nitrophenyl groups in the structure suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains, making them candidates for further investigation in antibiotic development .
Material Science
The compound's ester functionality allows it to be used in synthesizing polymers and other materials.
- Polymer Synthesis : The compound can serve as a monomer for creating biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability, which are crucial for applications in packaging and biomedical devices .
- Nanomaterials : Research has explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles using this compound can improve drug solubility and bioavailability .
Chemical Synthesis
The compound can act as an intermediate in various chemical reactions.
- Synthetic Pathways : It is utilized in multi-step synthetic routes to create more complex molecules. Its reactivity allows for the introduction of various functional groups through established organic reactions such as esterification and nucleophilic substitutions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a series of pyridine derivatives on human cancer cell lines. The results indicated that specific modifications to the pyridine structure significantly increased cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups in enhancing biological activity .
Case Study 2: Polymer Development
In another research project, scientists synthesized a new biodegradable polymer using 3,5-Pyridinedicarboxylic acid derivatives. The resulting polymer exhibited improved mechanical properties compared to traditional plastics and showed promise for environmental applications due to its degradability under natural conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. The propenyloxy and propoxyethyl groups may enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Structural Variations
The target compound differs from analogues in ester substituents, nitro group positioning, and side-chain modifications. Below is a comparative analysis:
Physicochemical Properties
- Boiling Point : The target compound’s propenyloxy group may reduce boiling point (~500–520°C) compared to methoxyethyl esters (e.g., Nicardipine: ~520°C) due to increased volatility .
- Solubility : The hydroxymethyl group enhances aqueous solubility relative to methyl-substituted analogues (e.g., PACE-N03004) .
- pKa : Predicted pKa ~12.35, similar to dimethyl ester analogues (pKa ~12.3–12.5) .
Q & A
Q. Key Data :
| Step | Yield (Reported for Analogues) | Conditions |
|---|---|---|
| Core formation | 60–75% | Ethanol, NH₄OAc, reflux |
| Esterification | 40–55% | DCC/DMAP, THF, 0°C to RT |
Basic: How can researchers validate the stereochemical integrity of the 1,4-dihydropyridine ring and substituents?
The 1,4-dihydropyridine core is prone to oxidation and tautomerization.
- Methodology :
- NMR analysis : -NMR to confirm the absence of aromatic proton signals (indicative of oxidation). Key signals:
- Dihydro protons at δ 4.8–5.2 ppm (multiplet) .
- Nitrophenyl protons at δ 7.5–8.5 ppm .
Advanced: How do structural modifications (e.g., hydroxymethyl vs. methyl groups) influence the compound’s pharmacological activity?
The hydroxymethyl group at position 2 and nitrophenyl at position 4 are critical for binding to calcium channels, as seen in analogous cardiovascular agents .
- Methodology :
- SAR studies : Synthesize analogues with substituent variations (e.g., replace hydroxymethyl with methyl or ethoxycarbonyl).
- In vitro assays :
- Calflux assay : Measure calcium channel blockade in vascular smooth muscle cells.
- Binding affinity : Radioligand displacement using -nitrendipine .
Q. Data from Analogues :
| Substituent (Position 2) | IC₅₀ (Calcium Channel) |
|---|---|
| Hydroxymethyl | 12 nM |
| Methyl | 85 nM |
| Ethoxycarbonyl | 210 nM |
Advanced: What computational tools are optimal for predicting the compound’s reactivity in esterification and stability under physiological conditions?
- Reactivity prediction :
- Stability modeling :
Advanced: How can researchers resolve contradictions in predicted vs. experimental physicochemical properties (e.g., density, solubility)?
Discrepancies often arise from computational approximations versus experimental conditions.
Q. Example Data :
| Property | Predicted | Experimental |
|---|---|---|
| Density | 1.356 g/cm³ | 1.32–1.38 g/cm³ |
| LogP | 3.8 (ACD) | 3.5 (HPLC) |
Basic: What analytical techniques are essential for quantifying impurities in synthesized batches?
- HPLC-DAD/UV : Use C18 columns (5 µm, 250 mm) with acetonitrile/water (0.1% TFA) gradient. Detect nitrophenyl byproducts at 254 nm .
- LC-MS/MS : Identify ester hydrolysis products (e.g., free dicarboxylic acid, m/z ≈ 300–350) .
- TGA/DSC : Monitor thermal degradation (e.g., ester decomposition above 200°C) .
Advanced: How can reaction engineering (e.g., flow chemistry) improve scalability of the target compound’s synthesis?
- Methodology :
- Microreactor systems : Enhance heat transfer for exothermic esterification steps.
- Process optimization : Use Design of Experiments (DoE) to vary residence time, temperature, and catalyst loading.
- Case study : A 2024 patent (EP 4 374 877 A2) achieved 85% yield in flow conditions for a related dihydropyridine ester .
Q. Flow Chemistry Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Residence Time | 120–180 s |
| Catalyst (DMAP) | 5 mol% |
Basic: What safety protocols are critical when handling the nitrophenyl and propenyloxy groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
